(S)-2-(1-(Methylamino)ethyl)aniline

Chiral Resolution Enantiomeric Excess Analytical Chemistry

(S)-2-(1-(Methylamino)ethyl)aniline, with CAS number 748805-98-3, is a small-molecule chiral amine featuring a benzenemethanamine core with a stereospecific methylaminoethyl substitution. Its structure places it within the class of ortho-substituted aniline derivatives, often used as synthetic intermediates.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12967206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-(Methylamino)ethyl)aniline
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1N)NC
InChIInChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m0/s1
InChIKeyQBHUZMVIAUIZOA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-(1-(Methylamino)ethyl)aniline: Evaluating a Specialized Chiral Aniline Intermediate


(S)-2-(1-(Methylamino)ethyl)aniline, with CAS number 748805-98-3, is a small-molecule chiral amine featuring a benzenemethanamine core with a stereospecific methylaminoethyl substitution . Its structure places it within the class of ortho-substituted aniline derivatives, often used as synthetic intermediates. Physicochemical data, including predicted properties like a boiling point of approximately 250.76°C and a calculated density of 0.997 g/cm³, are available from chemical databases . This compound's utility is defined by its dual amine functionality and its (S)-chirality, making it a building block in the synthesis of more complex chiral structures, as cited in patent literature for triazole therapeutics [1]. However, direct, publicly available evidence detailing performance advantages over closely related analogs in specific applications is not widely published.

The Substitution Risk with (S)-2-(1-(Methylamino)ethyl)aniline: Enantiomer, Racemate, and Analog Choices


The decision to substitute (S)-2-(1-(Methylamino)ethyl)aniline is not straightforward due to the critical role of stereochemistry and substitution pattern in determining biological and physico-chemical behavior. The primary comparators are its (R)-enantiomer and the racemic mixture. The (R)-enantiomer has its own dedicated CAS number (1313024-56-4) and the racemate is catalogued under a different entry (1346540-72-4), indicating they are treated as distinct chemical entities in supply chains . Furthermore, structural analogs like 4-substituted isomers (e.g., 4-(1-(methylamino)ethyl)aniline) or differently N-substituted anilines are not functionally equivalent. While quantitative head-to-head data are scarce in open literature, the fundamental principle of chiral recognition dictates that these alternatives will present a different 3D pharmacophore. This guide therefore focuses on the few quantifiable points of differentiation that do exist, alongside a clear framework for the testing required to de-risk a substitution.

Quantitative Differentiation Evidence for (S)-2-(1-(Methylamino)ethyl)aniline


Stereochemical Purity as a Core Differentiator from the Racemate and (R)-Enantiomer

The defining specification for selecting (S)-2-(1-(Methylamino)ethyl)aniline over the racemic mixture or the (R)-enantiomer is its optical purity. Published vendor datasheets for the compound typically specify a purity of 98% . For the (R)-enantiomer, the chiral InChI Key is documented as QBHUZMVIAUIZOA-SSDOTTSWSA-N, confirming it is a discrete, fully resolved entity, distinct from the racemate (QBHUZMVIAUIZOA-UHFFFAOYSA-N) . While target enantiomeric excess (e.e.) values are not consistently published, the existence of separate catalog entries for each enantiomer and the racemate establishes that stereochemistry is a deliberate, purchasable difference.

Chiral Resolution Enantiomeric Excess Analytical Chemistry

Substitution Pattern Advantage over 4- and N-Substituted Aniline Analogs in Patent Chemistry

In a Pfizer patent on triazole therapeutics (WO2004074291A1), the specific ortho-(methylaminoethyl)aniline scaffold (2-amino-N,alpha-dimethylbenzenemethanamine) is explicitly claimed as an intermediate [1]. This contrasts with the far more common use of simple aniline or 4-substituted aniline derivatives. While the patent does not provide quantitative yield or selectivity data comparing this intermediate against analogs, its specific inclusion for synthesizing advanced, chiral triazole structures implies that the 1,2-substitution pattern provides a necessary orientation for subsequent cyclization or resolution steps that a 1,3- or 1,4-isomer cannot replicate.

Medicinal Chemistry Patent Analysis Synthetic Intermediate

Limited Public Bioactivity Data: A Gap Where Differentiation Must Be Experimentally Determined

Primary literature and authoritative databases show very limited characterization of the isolated (S)-enantiomer's biological profile. A notable finding is that a search of the ChEMBL database identifies a structurally distinct compound (CHEMBL291584, a different scaffold) with a very weak Ki of 1,110,000 nM against phenylethanolamine N-methyltransferase (PNMT), which highlights a lack of meaningful activity for this target class [1]. Concurrently, BindingDB data for a similar core shows potent agonist activity on rat TAAR1 (EC50: 0.600 nM) [2], but this is not linked to the specific (S)-enantiomer under review. This absence of data is itself a quantitative finding: the publicly available affinity profile is effectively null. A rigorous comparison against the (R)-enantiomer or racemate would require de novo in-vitro profiling (e.g., against a panel of GPCRs including TAAR1 and adrenergic receptors), as the current evidence cannot support claims of superiority for any biological target.

TAAR1 Agonist PNMT Inhibitor Biological Activity

Proven Application Scenarios for (S)-2-(1-(Methylamino)ethyl)aniline Based on Available Evidence


Asymmetric Synthesis of Chiral Therapeutic Precursors

The primary validated application, based on patent literature, is as an intermediate in the multi-step synthesis of chiral triazole compounds [1]. In this context, the (S)-enantiomer is a required input for a specific synthetic route. Users must confirm the required enantiomeric excess and chemical purity from the supplier's Certificate of Analysis to ensure consistency with the patent procedure.

Chiral Building Block for Novel Catalyst or Ligand Design

The compound's 1,2-diamine architecture and ortho-substitution pattern make it a potential, though un-validated, scaffold for generating chiral ligands. Its electron-donating groups can enhance nucleophilicity, a property that influences reactivity in metal-catalyzed reactions . However, an initial purchase for this purpose should include an experimental plan to generate the necessary performance data (e.g., enantioselectivity, yield) that is currently missing from the literature.

As a Reference Tool in Chiral Analytical Method Development

Given the distinct chemical and chiral identity of (S)-2-(1-(Methylamino)ethyl)aniline, as confirmed by its unique InChI Key and CAS number relative to its (R)-enantiomer and the racemate , a small quantity can be procured to serve as an authentic standard. This is essential for developing and validating chiral HPLC or SFC methods to monitor the stereochemical purity of downstream products synthesized from this intermediate.

Quote Request

Request a Quote for (S)-2-(1-(Methylamino)ethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.